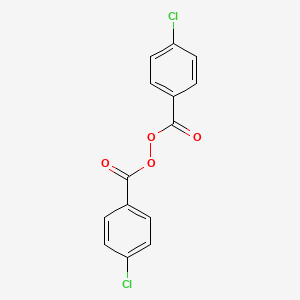
Bis(4-chlorobenzoyl) peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-chlorobenzoyl peroxide appears as odorless white solid or paste. Sinks in water. (USCG, 1999)
Wissenschaftliche Forschungsanwendungen
Photodecomposition Mechanism
A study by Misawa et al. (1988) explored the photodecomposition of bis(4-chlorobenzoyl) peroxide and similar compounds using laser flash photolysis. They determined rate constants for decarboxylation of benzoyloxyl radicals formed in this process, providing insights into the mechanism and energy aspects of photodecomposition in various solvents (Misawa et al., 1988).
Kinetic Analysis in Polymerization
Achilias and Sideridou (2004) investigated the kinetics of benzoyl peroxide/amine-initiated free-radical polymerization of dental dimethacrylate monomers, which are essential in dental materials. This research included benzoyl peroxide, a compound structurally similar to bis(4-chlorobenzoyl) peroxide, and provided a mathematical model to simulate its polymerization kinetics (Achilias & Sideridou, 2004).
Chemiluminescence Applications
Several studies have examined the use of bis(4-chlorobenzoyl) peroxide and related compounds in chemiluminescence. For instance, Zoonen et al. (1985) developed a solid-state reactor for detecting hydrogen peroxide in aqueous samples using peroxyoxalate chemiluminescence, a method that could potentially involve bis(4-chlorobenzoyl) peroxide (Zoonen et al., 1985). Additionally, Scott et al. (1980) investigated chemiluminescence from reactions involving bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate, closely related to bis(4-chlorobenzoyl) peroxide, for determining hydrogen peroxide (Scott et al., 1980).
Safety and Handling in Industrial Applications
An important aspect of using bis(4-chlorobenzoyl) peroxide in industrial settings is understanding its safety and handling requirements. Wanghu (2013) conducted a study on the thermal decomposition and kinetic model of bis 2,4-dichlorobenzoyl peroxide, a compound similar to bis(4-chlorobenzoyl) peroxide, highlighting the need for cautious handling due to its thermal instability and potential explosion risk (Wanghu, 2013).
Eigenschaften
CAS-Nummer |
94-17-7 |
|---|---|
Molekularformel |
C14H8Cl2O4 |
Molekulargewicht |
311.1 g/mol |
IUPAC-Name |
(4-chlorobenzoyl) 4-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8Cl2O4/c15-11-5-1-9(2-6-11)13(17)19-20-14(18)10-3-7-12(16)8-4-10/h1-8H |
InChI-Schlüssel |
OXYKVVLTXXXVRT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)Cl)Cl |
Color/Form |
White, granular Powde |
Dichte |
greater than 1.1 at 68 °F (USCG, 1999) Greater than 1.1 @ 20 °C (solid) |
melting_point |
137-138 °C |
Andere CAS-Nummern |
94-17-7 |
Physikalische Beschreibung |
P-chlorobenzoyl peroxide appears as odorless white solid or paste. Sinks in water. (USCG, 1999) |
Piktogramme |
Explosive; Flammable; Irritant |
Haltbarkeit |
Stable if below 80 °F |
Löslichkeit |
Insol in water; sol in organic solvents |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




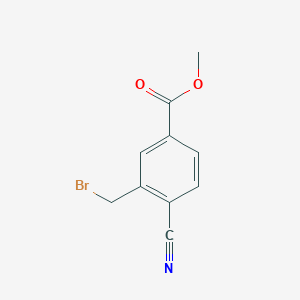
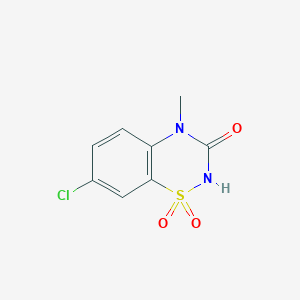




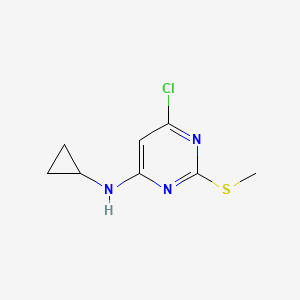
![2-[(Methylthio)(3-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604473.png)
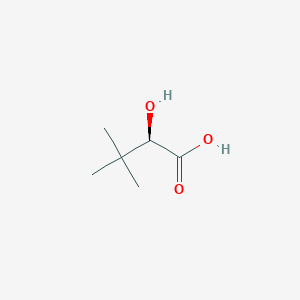
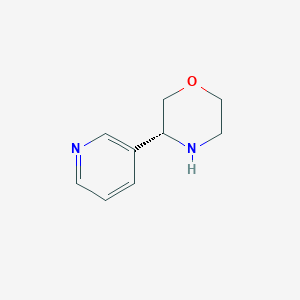
![(R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol](/img/structure/B1604479.png)

